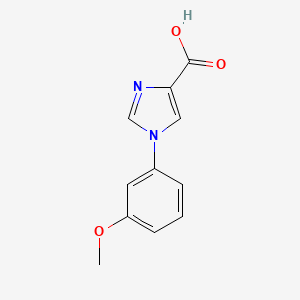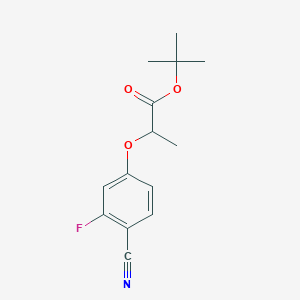
2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester
Descripción general
Descripción
The compounds I found are “3-(4-Cyano-3-fluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester” and "4-(4-Cyano-3-fluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester" . These are organic compounds that contain a cyano and a fluoro group attached to a phenoxy group, which is further linked to a piperidine or pyrrolidine ring .
Molecular Structure Analysis
The molecular formula for “3-(4-Cyano-3-fluoro-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is C16H19FN2O3, and its molecular weight is 306.3320632 . For “4-(4-Cyano-3-fluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester”, the molecular formula is C17H21FN2O3, and its molecular weight is 320.3586432 .Aplicaciones Científicas De Investigación
Photodegradation Studies
Research has shown the aryloxyphenoxy propionic herbicide, closely related to the chemical structure , undergoes rapid degradation under UV irradiation, producing metabolites through photo-Fries rearrangement. This degradation process has significant implications for environmental chemistry, highlighting the potential of specific photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) in facilitating the mineralization of such compounds in aqueous systems (Pinna & Pusino, 2011).
Adsorption and Hydrolysis on Soil Colloids
Another study focused on the adsorption behavior and hydrolysis of cyhalofop-butyl, a compound with a similar structure, on various soil colloids. This research provides valuable insights into the environmental fate of such herbicides, demonstrating the roles of different components in soil such as clays and organic matter in the adsorption and degradation processes. It was found that lipophilic bonds and hydrogen bonding play crucial roles in the adsorption on dissolved organic matter and Fe(III)- and Ca-clays, respectively (Pinna et al., 2008).
Materials Science Applications
Research into the esterification of different phenolic acids with unsaturated fatty alcohols revealed the potential of such esters as antioxidants in materials applications. The study suggests that esters derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, similar in structure to the compound , exhibit significantly enhanced induction times, indicating potential use in improving the thermal stability of materials (Manteghi, Ahmadi, & Arabi, 2016).
Propiedades
IUPAC Name |
tert-butyl 2-(4-cyano-3-fluorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-9(13(17)19-14(2,3)4)18-11-6-5-10(8-16)12(15)7-11/h5-7,9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVXWQVPLDTRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC1=CC(=C(C=C1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

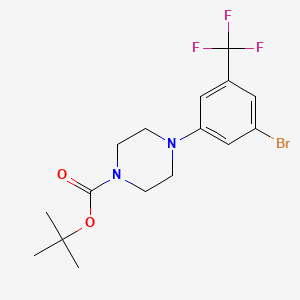
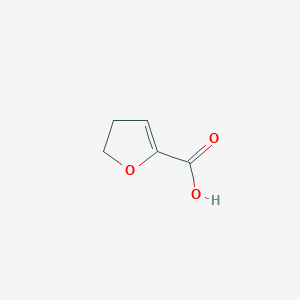
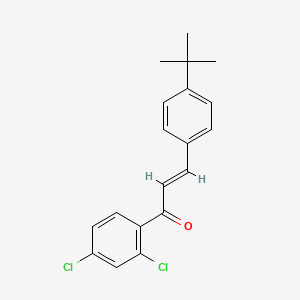

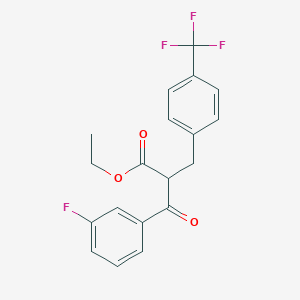

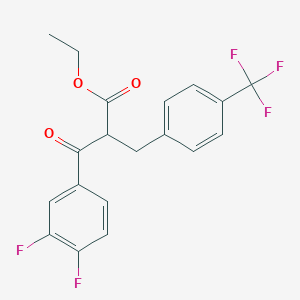
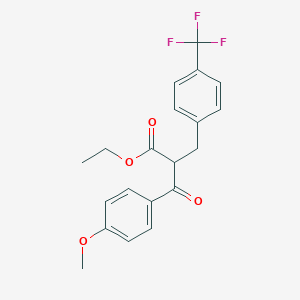
![Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138010.png)
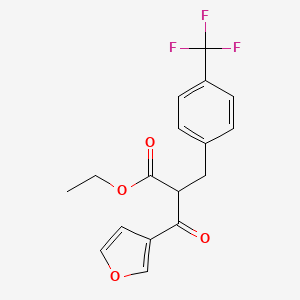
![1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3138039.png)
